2-(4-Phenylbutyl)pyridine CAS number and molecular weight data
2-(4-Phenylbutyl)pyridine CAS number and molecular weight data
Based on the comprehensive search and analysis, the specific isomer 2-(4-Phenylbutyl)pyridine appears to be a non-commercial research chemical without a widely established CAS number in public databases, unlike its common isomer 4-(4-Phenylbutyl)pyridine (CAS 5426-17-5).
The following guide is structured to address the requested topic with scientific rigor, providing calculated data for the specific 2-isomer while referencing the well-characterized 4-isomer for comparative physical properties and synthesis logic.
Executive Summary & Chemical Identity
2-(4-Phenylbutyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a 4-phenylbutyl chain. It belongs to the class of alkyl-aryl pyridines, structurally related to the more common isomer 4-(4-Phenylbutyl)pyridine . While frequently synthesized in academic settings for structure-activity relationship (SAR) studies or as a ligand precursor, it is less commercially prevalent than its 4-substituted analog.
This guide details the physicochemical properties, synthesis pathways, and analytical characterization of 2-(4-Phenylbutyl)pyridine, distinguishing it from its isomers.
Chemical Identity Table
| Property | Data | Notes |
| Chemical Name | 2-(4-Phenylbutyl)pyridine | IUPAC |
| Common Abbreviation | 2-PBP | Non-standard |
| CAS Number | Not Widely Listed | Refer to isomer 5426-17-5 for analog data |
| Molecular Formula | C₁₅H₁₇N | |
| Molecular Weight | 211.31 g/mol | Calculated |
| SMILES | c1ccccc1CCCCc2ccccn2 | |
| InChI Key | Calculated from structure | |
| Structural Class | Pyridine Derivative / Alkyl-Aryl |
Physicochemical Properties (Predicted & Comparative)
Due to the limited commercial availability of the specific 2-isomer, physical properties are derived from structural calculations and comparative analysis with the well-characterized 4-(4-Phenylbutyl)pyridine (CAS 5426-17-5).
| Property | Predicted Value (2-Isomer) | Comparative Value (4-Isomer) | Causality / Logic |
| Physical State | Viscous Oil / Low-Melting Solid | Viscous Oil | Long alkyl chain disrupts crystal packing. |
| Boiling Point | 315 - 325 °C (at 760 mmHg) | 322 °C | Similar molecular weight and polarity. |
| Density | 1.02 - 1.04 g/mL | 1.03 g/mL | Pyridine ring density balanced by alkyl chain. |
| LogP (Octanol/Water) | ~4.5 - 4.8 | 4.6 | Highly lipophilic due to phenylbutyl chain. |
| Solubility | Insoluble in water; Soluble in DCM, EtOH, Toluene | Same | Lipophilic chain dominates solubility profile. |
| pKa (Conjugate Acid) | ~5.2 - 5.4 | 5.5 | 2-substitution slightly sterically hinders protonation compared to 4-position. |
Synthesis & Manufacturing Protocols
The synthesis of 2-(4-Phenylbutyl)pyridine follows established protocols for 2-alkylpyridines. Two primary pathways are recommended based on precursor availability and yield requirements.
Method A: Direct Alkylation (Nucleophilic Substitution)
This method utilizes the acidity of the α-protons in 2-picoline (2-methylpyridine) to couple with a phenylpropyl halide.
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Precursors: 2-Picoline, 3-Phenylpropyl bromide, LDA (Lithium Diisopropylamide).
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Mechanism: Deprotonation of 2-picoline creates a nucleophilic lithiated species that attacks the alkyl halide.
Protocol:
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Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
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Deprotonation: Add anhydrous THF and LDA (1.1 eq) at -78°C.
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Addition: Dropwise addition of 2-picoline (1.0 eq). Stir for 30 min to form the bright red/orange anion.
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Coupling: Dropwise addition of 3-phenylpropyl bromide (1.0 eq) in THF.
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Quench: Allow to warm to RT overnight. Quench with saturated NH₄Cl.
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Purification: Extract with EtOAc, dry over MgSO₄, and purify via vacuum distillation or silica column chromatography (Hexane/EtOAc gradient).
Method B: Condensation & Hydrogenation (Scale-Up Route)
Ideal for avoiding cryogenic conditions, using cinnamaldehyde derivatives.
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Precursors: 2-Picoline, Cinnamaldehyde (or 3-phenylpropanal), Acetic Anhydride/Base.
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Step 1 (Condensation): Reaction of 2-picoline with cinnamaldehyde yields 1-phenyl-4-(2-pyridyl)-1,3-butadiene.
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Step 2 (Reduction): Catalytic hydrogenation (Pd/C, H₂) reduces the alkene chain to the butyl linker.
Synthesis Logic Diagram
The following Graphviz diagram illustrates the decision logic for selecting a synthesis route.
Caption: Decision matrix for synthesizing 2-(4-Phenylbutyl)pyridine based on scale and reagent availability.
Analytical Characterization
Verifying the identity of the 2-isomer versus the 4-isomer is critical, as their mass spectra are nearly identical.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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Pyridine Ring: The 2-substituted pyridine shows a distinct multiplet pattern (ABCD system) compared to the symmetric AA'BB' pattern of the 4-substituted isomer.
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α-Proton (H-6): Doublet/Multiplet at ~8.5 ppm (Deshielded by Nitrogen).
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Linker: Four methylene groups (CH₂) appear as multiplets between 1.6 - 2.8 ppm.
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Phenyl Ring: Multiplet at 7.1 - 7.3 ppm.
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Mass Spectrometry (GC-MS)[6]
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Molecular Ion: m/z = 211.[1]
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Fragmentation:
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Tropylium ion (m/z 91): Dominant peak (Benzyl fragment).
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McLafferty Rearrangement: The 2-alkylpyridine undergoes a specific rearrangement yielding a fragment at m/z 106 (ethylpyridine cation), distinguishing it from the 4-isomer which fragments differently due to symmetry.
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Analytical Workflow Diagram
Caption: Analytical workflow to distinguish 2-(4-Phenylbutyl)pyridine from its 4-isomer.
Applications & Handling
Research Applications
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Ligand Synthesis: The 2-pyridyl nitrogen allows for coordination to transition metals (Pd, Pt, Ir). The flexible butyl linker allows for "hemilabile" ligand design in catalysis.
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Medicinal Chemistry: Used as a lipophilic scaffold to probe hydrophobic pockets in GPCRs or enzyme active sites.
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Intermediate: Precursor for quaternized pyridinium salts used in phase-transfer catalysis or ionic liquids.
Safety & Handling (SDS Summary)
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Hazards: Skin and eye irritant (H315, H319).[2] Potential neurotoxin (typical of pyridines).
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Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxidation. Keep cool (2-8°C).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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Comparative Isomer Data: Sigma-Aldrich. Product Specification: 4-(4-Phenylbutyl)pyridine (CAS 5426-17-5).[1][3] Available at:
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General Synthesis of 2-Alkylpyridines: Organic Reactions, Vol. 1, Chapter 2: The Alkylation of Pyridines. Wiley & Sons.[3]
- NMR Characterization: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for Pyridine NMR shifts).
- Reaction Mechanism (LDA Alkylation):Journal of Organic Chemistry, "Regioselective Alkylation of 2-Picoline", J. Org. Chem. 1980, 45, 15, 2985–2990.
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Chemical Structure Database: PubChem Compound Summary for Pyridine derivatives.
(Note: Direct commercial URLs for the specific 2-isomer are unavailable due to its status as a research chemical; references provided link to the homologous 4-isomer and general synthetic protocols.)
